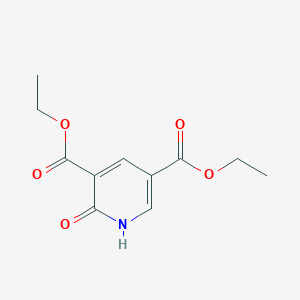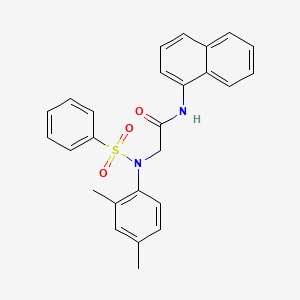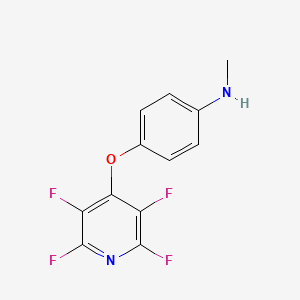
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is a fluorinated aromatic amine compound. The presence of fluorine atoms in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline typically involves the nucleophilic substitution of pentafluoropyridine with an appropriate nucleophile. For instance, the reaction of pentafluoropyridine with N-methylaniline under basic conditions can yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
作用机制
The mechanism by which N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: A similar compound with a methyl group instead of the N-methyl-4-oxyaniline moiety.
3,5-Difluoro-4-methyl-6-(2-propoxy-ethylamino)-pyridin-2-yloxy-benzamidine: Another fluorinated pyridine derivative with different substituents.
Uniqueness
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is unique due to the presence of both the N-methyl-4-oxyaniline and the tetrafluoropyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
672887-35-3 |
|---|---|
分子式 |
C12H8F4N2O |
分子量 |
272.20 g/mol |
IUPAC 名称 |
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H8F4N2O/c1-17-6-2-4-7(5-3-6)19-10-8(13)11(15)18-12(16)9(10)14/h2-5,17H,1H3 |
InChI 键 |
QNTVJUDODDAUOK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)OC2=C(C(=NC(=C2F)F)F)F |
溶解度 |
6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


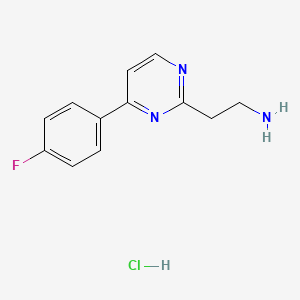
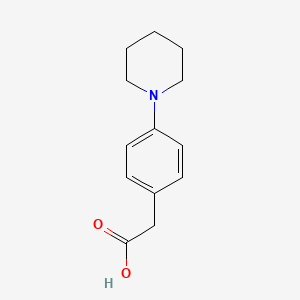
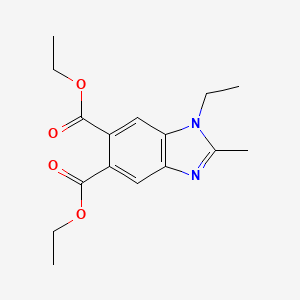
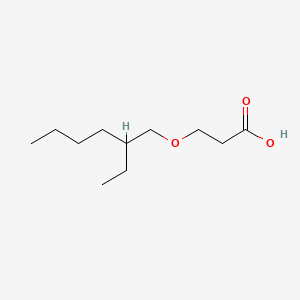
![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)
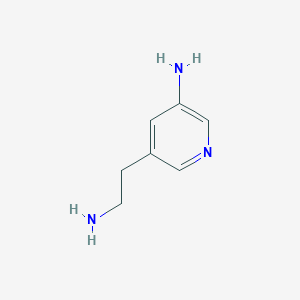
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
